molecular formula C16H15ClN2O2S B2608258 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide CAS No. 881474-28-8

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide

Cat. No. B2608258
CAS RN: 881474-28-8
M. Wt: 334.82
InChI Key: DENOHWLFOIGRJI-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide, also known as AMTB, is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. This compound belongs to the class of thiazole derivatives and has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide involves the inhibition of ion channels and modulation of GABA-A receptors. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has been shown to bind to the pore-forming region of TRPM8, TRPA1, and TRPV1 channels, leading to the inhibition of their activity. This inhibition results in the reduction of pain sensation, inflammation, and cancer progression. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has also been shown to modulate the activity of GABA-A receptors, leading to the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensation, inflammation, and cancer progression in various animal models. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has also been shown to regulate neuronal activity, leading to the modulation of behavior and cognitive function. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.

Advantages And Limitations For Lab Experiments

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for use in scientific research. It has a high yield and purity, making it cost-effective for large-scale experiments. However, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has some limitations for lab experiments. It has a short half-life, requiring frequent dosing in animal studies. It also has poor solubility in aqueous solutions, making it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide. One direction is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interaction with ion channels and GABA-A receptors. Additionally, the development of more potent and selective analogs of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide involves the reaction of 2-chloro-N-cyclopropylbenzamide with 5-acetyl-4-methyl-1,3-thiazole-2-amine under specific conditions. The reaction is carried out in the presence of a catalyst and a solvent, and the product is isolated and purified using standard techniques. The yield of the reaction is high, and the purity of the product is excellent, making it suitable for use in scientific research.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has been used extensively in scientific research for its unique pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has been shown to inhibit the activity of certain ion channels, such as TRPM8, TRPA1, and TRPV1, which are involved in pain sensation, inflammation, and cancer progression. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal activity.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-14(10(2)20)22-16(18-9)19(11-7-8-11)15(21)12-5-3-4-6-13(12)17/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENOHWLFOIGRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-N-cyclopropylbenzamide

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